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Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridin-3-amine

Cat. No.: B2724910

An In-depth Technical Guide to 5-Fluoro-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylpyridin-3-
amine, a fluorinated pyridine derivative. Given the limited specific experimental data for this
exact isomer, this document also includes detailed methodologies and application contexts for
the closely related and well-documented isomer, 2-Fluoro-5-methylpyridin-3-amine, to serve as
a representative example for this class of compounds. Pyridine derivatives are fundamental
scaffolds in numerous pharmaceuticals, and the strategic introduction of fluorine can
significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1]

Physicochemical Properties

The core data for 5-Fluoro-2-methylpyridin-3-amine and its structural isomers are
summarized below. These properties are essential for designing synthetic routes and
understanding structure-activity relationships (SAR).

Table 1: Core Physicochemical Data for 5-Fluoro-2-methylpyridin-3-amine
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Property Value Source(s)

l=.Chemical structure of 5-
(Generated based on

Chemical Structure Fluoro-2-methylpyridin-3-
. IUPAC name)
amine
CAS Number 1256835-55-8 [21[3]
Molecular Formula CeH7FN:2 [2]
Molecular Weight 126.13 g/mol [2]
| Purity | 297% - 98% (typical) |[2] |
Table 2: Comparative Data of Structural Isomers
Molecular
Compound Molecular . Key
CAS Number Weight ( g/mol L
Name Formula | Distinction
5-Fluoro-2-
- Fluoro at C5,

methylpyridin-3- 1256835-55-8 CeH7FN2 126.13

. Methyl at C2
amine
2-Fluoro-5-

o Fluoro at C2,

methylpyridin-3- 173435-33-1 CeH7FN-2 126.13

] Methyl at C5
amine

| 5-Fluoro-3-methylpyridin-2-amine | 886365-56-6 | CeH7FN2 | 126.13 | Amino at C2, Fluoro at
C5|

Applications in Drug Discovery

Fluorinated pyridine scaffolds are crucial building blocks in medicinal chemistry. 5-Fluoro-2-
methylpyridin-3-amine is utilized as a drug intermediate for the synthesis of various active
compounds.[4] While specific targets for this isomer are not widely published, related
compounds are prominent in oncology research. For instance, the isomeric scaffold 5-Fluoro-3-
methylpyridin-2-ylamine is a key intermediate in the development of kinase inhibitors, including
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those targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma
Kinase) pathways, which are critical in certain cancer types.[5]

The structural isomer 2-Fluoro-5-methylpyridin-3-amine is extensively used as a scaffold for
developing inhibitors of p38 mitogen-activated protein kinase (MAPK), a significant target in
inflammatory diseases and cancer.[6] The fluorine atom at the 2-position can enhance binding
affinity and improve metabolic stability due to the strength of the carbon-fluorine bond.[6]

Representative Experimental Protocols

While a specific, detailed synthesis protocol for 5-Fluoro-2-methylpyridin-3-amine is not
readily available in the surveyed literature, a common and well-documented two-step synthesis
for the closely related isomer, 2-Fluoro-5-methylpyridin-3-amine, is provided below as a
representative example of synthetic strategies for this class of compounds.[7] The route
involves the reduction of a nitro group, followed by a diazotization-fluorination reaction.[7]

Workflow for a Representative Synthesis
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A representative two-step synthesis workflow.

Protocol 1: Synthesis of 2-Bromo-5-methylpyridin-3-
amine (Step 1)

This protocol details the reduction of a nitro group to a primary amine using iron in acetic acid.

[11[7]
e Materials:
o 2-Bromo-5-methyl-3-nitropyridine (1.0 eq)

o Iron powder (4.3 eq)
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o Acetic acid (AcOH)

o Ethyl acetate (EtOAC)

o Saturated sodium bicarbonate (NaHCO3) solution

o Brine

o Anhydrous sodium sulfate (Na2SOa)

o Celite

Procedure:

o To a reaction vessel, add iron powder (4.3 eq) followed by the dropwise addition of acetic
acid. Heat the mixture to 80°C.[7]

o Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 eq) in acetic acid.[1]

o Add the nitropyridine solution dropwise to the heated iron/acetic acid mixture over a period
of 20 minutes.[7]

o After the addition is complete, continue stirring the reaction mixture for an additional 30
minutes at 80°C.[7]

o Allow the reaction to cool to room temperature and stir for 16 hours.[1]

o Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove iron
residues. Wash the Celite pad thoroughly with ethyl acetate.[1]

o Concentrate the filtrate under reduced pressure.[1]

o Carefully neutralize the residue by slowly adding a saturated sodium bicarbonate solution
until gas evolution ceases.[1]

o Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts,
wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to
yield the crude product.[1]
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o The product, 2-Bromo-5-methylpyridin-3-amine, can be further purified by column
chromatography or recrystallization.[1]

Protocol 2: Synthesis of 2-Fluoro-5-methylpyridin-3-
amine (Step 2)
This protocol describes the conversion of the bromo-intermediate to the final fluoro-product via

a diazotization-fluorination reaction, a variation of the Balz-Schiemann reaction.[7]

o Caution: Anhydrous hydrogen fluoride (HF) is highly corrosive and toxic. This reaction must
be performed in a suitable fluoropolymer vessel (e.g., Teflon) with extreme care and
appropriate personal protective equipment in a specialized fume hood.

o Materials:

o

2-Bromo-5-methylpyridin-3-amine (1.0 eq)
o Anhydrous hydrogen fluoride (HF)
o Sodium nitrite (NaNO2) (1.1 eq)
o Dichloromethane
o Saturated sodium bicarbonate (NaHCOs3) solution
o Anhydrous sodium sulfate (Na2S0a)
o Ice
o Procedure:

o In a Teflon reaction vessel, dissolve 2-bromo-5-methylpyridin-3-amine (1.0 eq) in
anhydrous hydrogen fluoride. Cool the solution to -78°C.[7]

o Add sodium nitrite (1.1 eq) portion-wise to the stirred solution, ensuring the temperature is
maintained at -78°C.[7]
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o After the addition is complete, stir the reaction mixture for 30 minutes at a temperature
between -5°C and 5°C.[7]

o Raise the reaction temperature to 30-70°C and maintain for 30-60 minutes.[7]

o After the reaction is complete, cool the mixture and carefully quench by pouring it into a
mixture of ice and water.

o Neutralize the solution with a saturated sodium bicarbonate solution.
o Extract the agueous layer three times with dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.

o The final product, 2-Fluoro-5-methylpyridin-3-amine, can be purified by recrystallization.

Biological Activity and Signaling Pathways

Aminopyridines as a class are well-documented as blockers of voltage-gated potassium (K*)
channels.[1] This mechanism is fundamental to the therapeutic effect of drugs like 4-
aminopyridine, which is used to improve nerve signal conduction. The introduction of fluorine
and other substituents can modulate this activity.

As mentioned, the related isomer 2-Fluoro-5-methylpyridin-3-amine is a key scaffold for
inhibitors of the p38 MAPK signaling pathway.[6] This pathway is a critical regulator of cellular
responses to inflammatory cytokines and stress. Its inhibition is a therapeutic strategy for
various inflammatory diseases and cancers. The fluorinated aminopyridine core serves as a
foundational structure that can be elaborated to create potent and selective inhibitors that
interfere with this signaling cascade.
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Inhibition of the p38 MAPK pathway by inhibitors derived from a fluorinated aminopyridine
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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